Narciclasin

Übersicht

Beschreibung

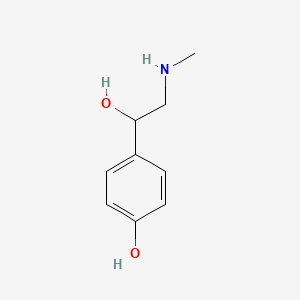

Narciclasine is an isocarbostyril alkaloid found in the Amaryllidaceae family of flowering plants, particularly in the Narcissus genus, which includes daffodils and jonquils . It was first isolated in 1967 by Giovanni Ceriotti, Luigi Spandrio, and Annivale Gazzaniga from Narcissus varieties . Narciclasine is known for its potential antitumor properties and its ability to inhibit cell division .

Wissenschaftliche Forschungsanwendungen

Narciclasine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es spielt eine Rolle bei der Modulation des Pflanzenwachstums und den Stressreaktionen bei Pflanzen.

Medizin: Narciclasine zeigt eine starke Antitumoraktivität, insbesondere gegen Glioblastom multiforme und primäres Effusionslymphom Es hemmt die Zellproliferation, induziert eine Zellzyklusarretierung und fördert die Apoptose in Krebszellen.

5. Wirkmechanismus

Narciclasine übt seine Wirkung aus, indem es Topoisomerase I hemmt, ein essentielles nukleares Enzym, das an der Korrektur topologischer DNA-Fehler und der Aufrechterhaltung der DNA-Integrität beteiligt ist . Es bindet an Topoisomerase I, unterdrückt deren Aktivität und führt zu einer Zellzyklusarretierung in der G2/M-Phase und einer Induktion von Apoptose in Krebszellen . Narciclasine moduliert auch den Rho/Rho-Kinase/LIM-Kinase/Cofilin-Signalweg, erhöht die GTPase-RhoA-Aktivität und induziert die Bildung von Actin-Stressfasern .

Wirkmechanismus

Biochemical Pathways

NCS affects multiple biochemical pathways. It inhibits the activity of Topo I, leading to the inability to release the base tension during the DNA replication process, which eventually leads to cell death . NCS also modulates the Rho/Rho kinase/LIM kinase/cofilin signaling pathway, greatly increasing GTPase RhoA activity and inducing actin stress fiber formation .

Pharmacokinetics

Concentrations as high as 250 nm of ncs were readily achievable in murine pharmacokinetics studies , indicating the presence of a significant therapeutic window.

Result of Action

NCS exhibits a potent anti-proliferation effect in various cancer cells . It arrests the cell cycle at the G2/M phase and induces cell apoptosis . NCS also decreases the expression of MYC and its direct target genes .

Action Environment

The action of NCS can be influenced by environmental factors. For instance, in Arabidopsis root cells, hormones and H2O2 are important regulators of NCS signaling . The ROS- and plant hormone-regulated stress responses are key early events of NCS signaling in these cells .

Biochemische Analyse

Biochemical Properties

Narciclasine has been identified as a novel inhibitor of topoisomerase I (topo I), an essential nuclear enzyme involved in correcting topological DNA errors and maintaining DNA integrity . It inhibits topo I activity and reverses its unwinding effect on p-HOT DNA substrate . It does not have an obvious effect on topo II activity .

Cellular Effects

Narciclasine exhibits a potent anti-proliferation effect in various cancer cells . It arrests the cell cycle at the G2/M phase and induces cell apoptosis . In Arabidopsis root tips, narciclasine inhibits cell division and affects cell differentiation in a concentration-dependent manner . It also reduces the abundance of PIN and AUX1 proteins at the plasma membrane (PM), affecting auxin transport .

Molecular Mechanism

The molecular mechanism of narciclasine’s inhibition of topo I does not involve stabilizing topo-DNA covalent complexes in cells, indicating that narciclasine is not a topo I poison . A blind docking result suggests that narciclasine could bind to topo I, suggesting that narciclasine might be a topo I suppressor .

Temporal Effects in Laboratory Settings

Narciclasine’s effects on cell division in Arabidopsis root tips and its effects on cell differentiation are concentration-dependent . At low concentrations, narciclasine preferentially targets mitotic cell cycle specific/cyclin complexes, whereas at high concentrations, it stimulates the accumulation of Kip-related proteins .

Dosage Effects in Animal Models

In a murine peritonitis model, narciclasine reduced leukocyte infiltration, proinflammatory cytokine expression, and inflammation-associated abdominal pain . It also decreased rolling and blocked adhesion and transmigration of leukocytes .

Metabolic Pathways

Narciclasine activates the AMP-dependent protein kinase (AMPK) signaling pathway, which plays a crucial role in maintaining energy homeostasis, in skeletal muscle . In cultured muscle cells, narciclasine increases mitochondrial membrane potential and reduces the production of reactive oxygen species .

Transport and Distribution

Narciclasine affects the subcellular trafficking of PIN and AUX1 proteins in Arabidopsis roots . It induces the intracellular accumulation of auxin transporters, including PIN2, PIN3, PIN4, PIN7, and AUX1 .

Subcellular Localization

Narciclasine affects the subcellular localization of PIN and AUX1 proteins in Arabidopsis roots . It induces the intracellular accumulation of these auxin transporters . This effect on subcellular trafficking is associated with the depolymerization of the actin cytoskeleton .

Vorbereitungsmethoden

Narciclasine can be extracted from the bulbs of Narcissus tazetta . The preparation of unnatural derivatives of narciclasine is generally arduous and requires unique approaches for each derivative . One method involves protecting natural narciclasine and converting it to its C-1 enol derivative using a novel semi-synthetic route .

Analyse Chemischer Reaktionen

Narciclasine durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Narciclasine kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Narciclasine modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Narciclasine-Molekül einführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren, um Substitutionsreaktionen zu erleichtern. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Narciclasine-Derivate mit modifizierten biologischen Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Narciclasine ist strukturell verwandt mit anderen Isocarbostyrilalkaloiden wie Lycoricidin und Lycorin . Narciclasine ist etwa 10-mal und 100-mal potenter als Lycoricidin bzw. Lycorin in Bezug auf die Zytotoxizität gegenüber primärem Effusionslymphom . Andere ähnliche Verbindungen umfassen Pancratistatin, das ebenfalls Antitumoraktivität zeigt . Die einzigartige Fähigkeit von Narciclasine, Topoisomerase I zu hemmen und spezifische Signalwege zu modulieren, unterscheidet es von diesen verwandten Verbindungen .

Eigenschaften

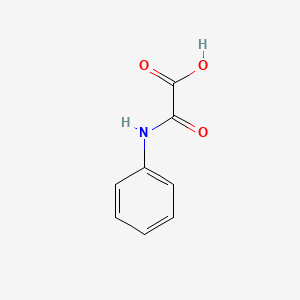

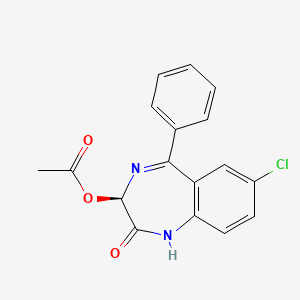

IUPAC Name |

(2S,3R,4S,4aR)-2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20)/t6-,9+,10+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAZURSABQIKGB-AEKGRLRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183677 | |

| Record name | Narciclasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29477-83-6 | |

| Record name | Narciclasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29477-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Narciclasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narciclasine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Narciclasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Narciclasin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.